molecular formula C18H26ClN3O3 B13847856 HydroxySaxagliptin-15N,D2Hydrochloride

HydroxySaxagliptin-15N,D2Hydrochloride

Cat. No.: B13847856
M. Wt: 370.9 g/mol
InChI Key: WCCKQMJRTRWMMX-SZUZIALOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HydroxySaxagliptin-15N,D2Hydrochloride is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is specifically labeled with isotopes 15N and D2, making it useful for various research applications, including pharmacokinetic studies and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HydroxySaxagliptin-15N,D2Hydrochloride involves multiple steps, starting from the parent compound saxagliptin. The process includes the introduction of hydroxyl groups and isotopic labeling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented to verify the isotopic labeling and chemical structure .

Chemical Reactions Analysis

Types of Reactions

HydroxySaxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and isotopic labeling reagents. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include the hydroxylated and isotopically labeled derivatives of saxagliptin. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

HydroxySaxagliptin-15N,D2Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

HydroxySaxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby improving glycemic control. The molecular targets include the active site of DPP-4, and the pathways involved are related to glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HydroxySaxagliptin-15N,D2Hydrochloride is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The prolonged binding to DPP-4 and the specific modifications enhance its utility in detailed pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C18H26ClN3O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2D2,19+1;

InChI Key

WCCKQMJRTRWMMX-SZUZIALOSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.